1H-Benzimidazole, 2-(dichloromethyl)-
Overview
Description
1H-Benzimidazole, 2-(dichloromethyl)-, also known as 2-(dichloromethyl)-1H-benzimidazole, is a heterocyclic organic compound that is found in a variety of pharmaceuticals, pesticides, and industrial chemicals. It is a colorless or pale yellow solid that has a melting point of 94-95°C and is soluble in organic solvents such as ethanol and benzene. The compound has a wide range of applications in the pharmaceutical and agricultural industries, and has been studied for its potential use in the treatment of cancer and other diseases.
Scientific Research Applications
DNA Topoisomerase I Inhibitors Benzimidazole derivatives, including 1H-Benzimidazole, have been studied for their inhibitory effects on mammalian DNA topoisomerase I. These derivatives exhibit significant biological properties and are particularly notable for their potential in inhibiting topoisomerase I, an enzyme crucial for DNA replication and transcription (Alpan, Gunes, & Topçu, 2007).
Molecular Structure and Antimicrobial Properties Extensive structural studies have been conducted on 2-chloromethyl-1H-benzimidazole hydrochloride, with findings indicating significant antibacterial activity. This compound is noted for its potential as an antibacterial agent, especially when compared to established agents like Tetracycline (Abdel Ghani & Mansour, 2012).
Synthesis and Antimicrobial Studies Various 2-chloromethyl-1H-benzimidazole derivatives have been synthesized and characterized, demonstrating significant in vitro antimicrobial activity against selected bacterial strains. These derivatives hold potential for therapeutic applications due to their efficacy in combating bacterial infections (Mahalakshmi & Chidambaranathan, 2015).
Anti-Diabetic Studies of Hybrid Molecules Research on benzimidazole-pyrazoline hybrid molecules, incorporating 2-chloromethyl-1H-benzimidazole, has shown promising anti-diabetic potential. These compounds demonstrate α-glucosidase inhibition activity, suggesting their potential use in managing diabetes (Ibraheem et al., 2020).
Polymers Containing Benzimidazole Moieties The synthesis of polymers containing 2H-benzimidazol-2-one units, derived from 1H-benzimidazole, has been explored for various applications. These polymers exhibit remarkable properties such as high glass transition temperatures and good thermal stability, making them suitable for advanced material applications (Mir et al., 2012).
Corrosion Inhibition Benzimidazole derivatives, including 2-aminomethylbenzimidazole, have been studied for their efficacy in inhibiting the corrosion of iron in acidic solutions. Their potential as corrosion inhibitors makes them valuable in industrial applications (Khaled, 2003).
Analgesic and Anti-Inflammatory Activities Certain 2-methylaminobenzimidazole derivatives exhibit potent analgesic and anti-inflammatory activities, indicating their potential as therapeutic agents for pain and inflammation management (Achar, Hosamani, & Seetharamareddy, 2010).
Safety and Hazards
Properties
IUPAC Name |
2-(dichloromethyl)-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2/c9-7(10)8-11-5-3-1-2-4-6(5)12-8/h1-4,7H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIOQTJSDMWKQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063923 | |
Record name | 1H-Benzimidazole, 2-(dichloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2063923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5466-57-9 | |
Record name | 2-(Dichloromethyl)-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5466-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Dichloromethyl)benzimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005466579 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Benzimidazole, 2-(dichloromethyl)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26308 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Benzimidazole, 2-(dichloromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Benzimidazole, 2-(dichloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2063923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(dichloromethyl)-1H-benzimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.339 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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